4'-Methoxychalcone

Übersicht

Beschreibung

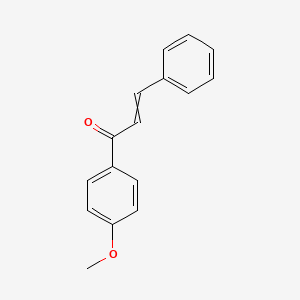

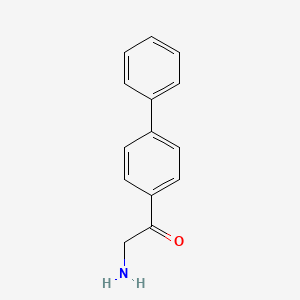

4’-Methoxychalcone is a chalcone derivative with the molecular formula C16H14O2. It is known for its diverse pharmacological properties, including anti-tumor and anti-inflammatory activities . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth position of the phenyl ring, which contributes to its unique chemical and biological properties .

Vorbereitungsmethoden

The synthesis of 4’-Methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an equimolar mixture of 4-methoxybenzaldehyde and acetophenone in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide . The reaction is usually performed at room temperature, and the product is purified by recrystallization from ethanol .

Industrial production methods for 4’-Methoxychalcone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

4’-Methoxychalcone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

Reduction: Reduction of 4’-Methoxychalcone can yield dihydrochalcones.

Substitution: The methoxy group in 4’-Methoxychalcone can undergo nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields epoxides, while reduction produces dihydrochalcones .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.

Medicine: 4’-Methoxychalcone exhibits promising anti-tumor and anti-diabetic activities. .

Wirkmechanismus

The mechanism of action of 4’-Methoxychalcone involves multiple molecular targets and pathways. It has been shown to enhance cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in cancer cells . Additionally, it upregulates PPARgamma-induced transcriptional activity, which plays a crucial role in adipocyte differentiation and adiponectin expression .

Vergleich Mit ähnlichen Verbindungen

4’-Methoxychalcone is part of the chalcone family, which includes various derivatives with similar structures but different substituents. Some similar compounds include:

2’-Hydroxy-4-methoxychalcone: Known for its antioxidant activity and ability to attenuate oxidative stress.

4’-Hydroxychalcone: Exhibits significant anti-inflammatory and antimicrobial properties.

4’-Dimethylaminochalcone:

Compared to these compounds, 4’-Methoxychalcone stands out due to its unique combination of anti-tumor, anti-inflammatory, and anti-diabetic activities .

Conclusion

4’-Methoxychalcone is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel |

C16H14O2 |

|---|---|

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3 |

InChI-Schlüssel |

KJHHAPASNNVTSN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-8-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8813630.png)

![Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B8813683.png)